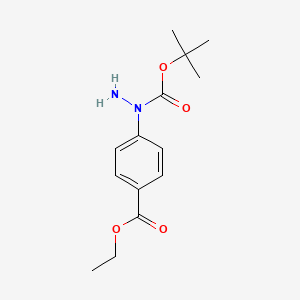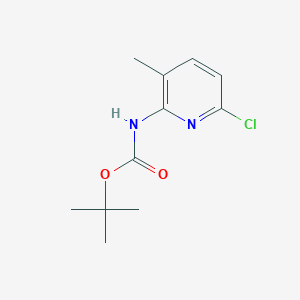![molecular formula C9H13N3O2 B1526097 3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea CAS No. 1251026-72-8](/img/structure/B1526097.png)
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea
Overview
Description
“3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea” is a chemical compound with the molecular formula C9H13N3O2 . It has a molecular weight of 195.22 . This compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an amino group (NH2), a urea group (NH2CONH2), and a phenyl group (C6H5) attached to a hydroxyethyl group (CH2CH2OH) .Scientific Research Applications
Synthesis and Characterization of Ferrocene-containing Ureas
A series of ferrocene-containing six-membered cyclic ureas were synthesized by reacting corresponding aminopropanols with phenyl isocyanate, followed by intramolecular cyclization. These compounds exhibit potential for applications in materials science due to their unique electrochemical properties (Minić et al., 2015).
Antimicrobial Applications of Silatrane-based Ureas
Silatrane-based ureas with azo group incorporation demonstrated modest antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Singh et al., 2015).
Photophysical and Theoretical Studies on Phenyl Urea and Thiourea Derivatives
Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes showed significant photophysical properties. These studies provide insight into the development of sensors and materials based on urea derivatives (Singh et al., 2016).
Translation Initiation Inhibition by Diarylureas
Symmetrical N,N'-diarylureas demonstrated potent activation of eIF2α kinase, indicating potential applications in cancer therapy through the inhibition of cancer cell proliferation (Denoyelle et al., 2012).
Catalytic Oxidative Carbonylation to Ureas
Amino alcohols underwent catalytic oxidative carbonylation to form corresponding hydroxyalkylureas, showcasing a method for the efficient synthesis of ureas from amino alcohols, which could be useful in pharmaceutical and material sciences (Diaz et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
1-amino-3-[4-(2-hydroxyethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-12-9(14)11-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6,10H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDVZFSYMNUEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


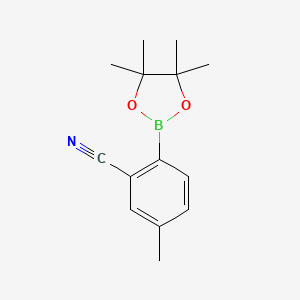
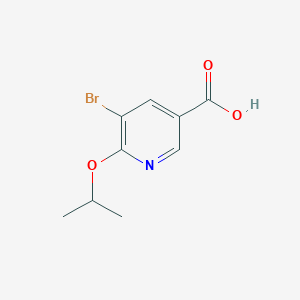
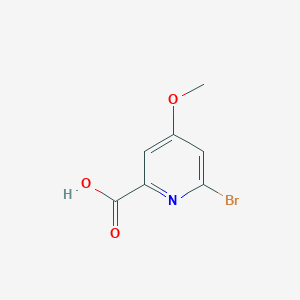

![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)
